スルホDBCO-PEG4-アミン

概要

説明

Sulfo DBCO-PEG4-Amine is a water-soluble carboxyl-reactive building block with an extended PEG spacer arm . It is used to derivatize carboxyl groups or activated esters (e.g., The NHS ester) through a stable amide bond . The hydrophilic sulfonated spacer arm greatly improves the water solubility of DBCO derivatized molecules and provides a long and flexible connection .

Synthesis Analysis

The synthesis of Sulfo DBCO-PEG4-Amine involves the use of activators such as EDC or HATU . These activators enable the reagent to derivatize carboxyl groups or activated esters through a stable amide bond .Molecular Structure Analysis

The molecular formula of Sulfo DBCO-PEG4-Amine is C32H42N4O10S . It has a molecular weight of 674.8 g/mol .Chemical Reactions Analysis

The maleimide group in Sulfo DBCO-PEG4-Amine reacts predominantly with free sulfhydryls at pH 6.5-7.5, forming stable thioether bonds . At pH values > 7.5, reactivity toward primary amines and hydrolysis of the maleimide groups can occur .科学的研究の応用

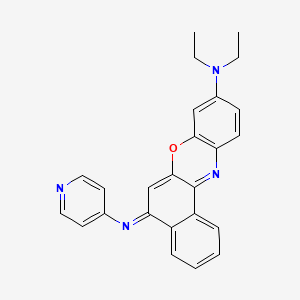

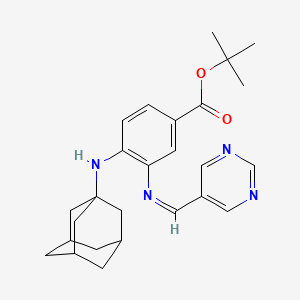

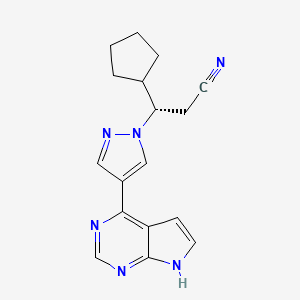

治療開発における生体共役

スルホDBCO-PEG4-アミン: は、抗体などの標的分子に薬物を結合させる生体共役において広く使用されています。この用途は、標的がん治療のための抗体薬物複合体(ADC)の開発において重要です。 拡張されたPEGスペーサーアームは、溶解性を向上させ、免疫原性を低減するため、治療開発における貴重なツールとなっています {svg_1}.

ナノ粒子の表面修飾

研究者は、ナノ粒子の表面修飾にスルホDBCO-PEG4-アミンを使用し、その生体適合性と血流中での循環時間を向上させています。 この修飾は、薬物送達システムにとって不可欠であり、治療薬が意図した標的に効果的に到達することを保証します.

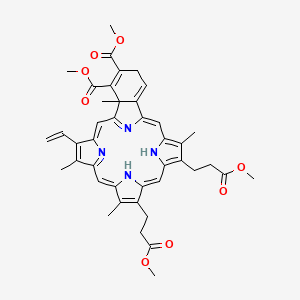

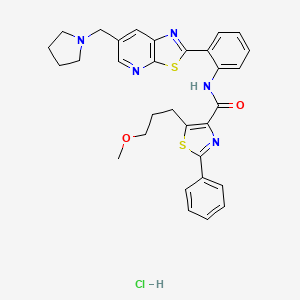

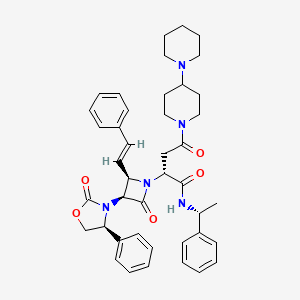

診断アッセイ

診断アッセイでは、スルホDBCO-PEG4-アミンを使用して、バイオマーカーを検出プラットフォームに結合させています。 その水溶性と反応性により、疾患マーカーに対する感度が高く特異的なアッセイの作成に最適であり、早期診断と治療モニタリングに不可欠です {svg_2}.

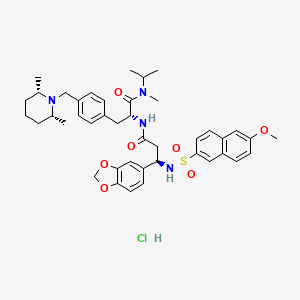

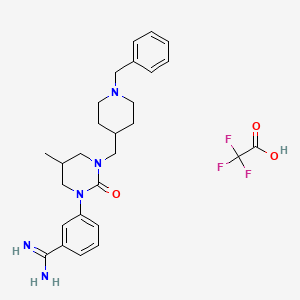

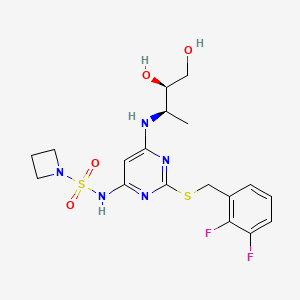

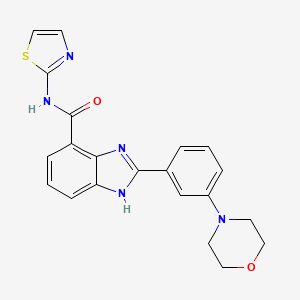

組織工学のためのハイドロゲル形成

この化合物は、組織工学の用途に、調整可能な特性を持つハイドロゲルを形成する上で重要な役割を果たします。 例えば、変形性関節症の管理のために、熱応答性ヒアルロン酸ベースのハイドロゲルを作成するために使用されており、生体工学における多用途性を示しています {svg_3} {svg_4}.

イメージング用プローブの合成

スルホDBCO-PEG4-アミン: は、イメージングアプリケーション用のプローブの合成にも使用されています。 これらのプローブは、特定の組織や細胞成分を標的にするように設計でき、生物学的プロセスや疾患病理に関する貴重な洞察を提供します {svg_5}.

バイオセンサーの作成

最後に、この化合物はバイオセンサーの作成に使用されています。 認識要素を電子または光学センサーに結合することにより、研究者は、臨床および環境モニタリングの両方にとって重要な、高い特異性と感度で生物学的物質を検出するデバイスを開発できます {svg_6}.

作用機序

Target of Action

Sulfo DBCO-PEG4-amine is primarily targeted towards carboxyl-containing molecules or activated esters . The compound is used to derivatize these targets, which means it modifies their chemical structure to create a new compound .

Mode of Action

The compound interacts with its targets in the presence of activators such as EDC or HATU . This interaction results in the formation of a stable amide bond with carboxyl groups or activated esters . The DBCO group in the compound is commonly used for copper-free Click Chemistry reactions .

Biochemical Pathways

Sulfo DBCO-PEG4-amine is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein . The compound can also be used in the synthesis of antibody-drug conjugates (ADCs), which are antibodies linked to biologically active drugs .

Pharmacokinetics

The pharmacokinetic properties of Sulfo DBCO-PEG4-amine are influenced by its water solubility . The hydrophilic sulfonated spacer arm of the compound greatly improves its water solubility . This enhanced solubility can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially improving its bioavailability .

Result of Action

The result of the compound’s action is the formation of a stable amide bond with carboxyl groups or activated esters . This leads to the derivatization of these molecules, altering their chemical structure . In the context of PROTACs and ADCs, this can result in the degradation of target proteins or the delivery of biologically active drugs .

Action Environment

The action of Sulfo DBCO-PEG4-amine can be influenced by environmental factors. For instance, the presence of activators such as EDC or HATU is necessary for the compound to interact with its targets . Additionally, the compound’s water solubility can be affected by the pH and temperature of the environment . These factors can influence the compound’s action, efficacy, and stability .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Sulfo DBCO-PEG4-amine plays a crucial role in biochemical reactions by derivatizing carboxyl groups or activated esters through a stable amide bond. This reaction is facilitated by activators such as EDC or HATU . The compound interacts with various biomolecules, including enzymes and proteins, by forming stable amide bonds with carboxyl-containing molecules. The hydrophilic sulfonated spacer arm enhances the solubility of DBCO-derivatized molecules, allowing for efficient biochemical reactions in aqueous environments .

Cellular Effects

Sulfo DBCO-PEG4-amine influences various cellular processes by facilitating the derivatization of carboxyl-containing molecules within cells. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by modifying biomolecules involved in these processes. For example, the derivatization of proteins and enzymes with Sulfo DBCO-PEG4-amine can alter their activity and interactions, leading to changes in cellular functions .

Molecular Mechanism

The molecular mechanism of Sulfo DBCO-PEG4-amine involves the formation of stable amide bonds with carboxyl-containing molecules. This reaction is facilitated by the presence of activators such as EDC or HATU . The hydrophilic sulfonated spacer arm of Sulfo DBCO-PEG4-amine enhances the solubility of DBCO-derivatized molecules, allowing for efficient biochemical reactions in aqueous environments. The compound can also participate in copper-free click chemistry reactions, where it reacts with azide-functionalized biomolecules to form stable triazole linkages .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sulfo DBCO-PEG4-amine can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C and can be used in various biochemical reactions without significant degradation

Dosage Effects in Animal Models

The effects of Sulfo DBCO-PEG4-amine can vary with different dosages in animal models. At lower dosages, the compound can efficiently derivatize carboxyl-containing molecules without causing significant toxicity At higher dosages, there may be threshold effects and potential toxic or adverse effects on cellular function

Metabolic Pathways

Sulfo DBCO-PEG4-amine is involved in metabolic pathways that include the derivatization of carboxyl-containing molecules. The compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . The hydrophilic sulfonated spacer arm of Sulfo DBCO-PEG4-amine enhances its solubility, allowing for efficient participation in metabolic reactions.

Transport and Distribution

Sulfo DBCO-PEG4-amine is transported and distributed within cells and tissues through interactions with transporters and binding proteins . The hydrophilic sulfonated spacer arm enhances the solubility of the compound, allowing it to be efficiently transported and distributed in aqueous environments. The compound’s localization and accumulation within cells can be influenced by its interactions with specific transporters and binding proteins.

Subcellular Localization

The subcellular localization of Sulfo DBCO-PEG4-amine is influenced by its hydrophilic sulfonated spacer arm, which enhances its solubility and allows it to be efficiently localized within specific cellular compartments . The compound can be directed to specific organelles or compartments through targeting signals or post-translational modifications. These localization patterns can affect the activity and function of Sulfo DBCO-PEG4-amine within cells.

特性

| { "Design of the Synthesis Pathway": "The synthesis of Sulfo DBCO-PEG4-amine involves the reaction of Sulfo DBCO with PEG4-amine.", "Starting Materials": ["Sulfo DBCO", "PEG4-amine", "DMF", "DIC", "HOBt", "DIPEA"], "Reaction": [ "1. Dissolve Sulfo DBCO (1 eq) and PEG4-amine (1.2 eq) in DMF.", "2. Add DIC (1.2 eq) and HOBt (1.2 eq) to the reaction mixture and stir for 30 minutes.", "3. Add DIPEA (2.5 eq) to the reaction mixture and stir for an additional 2 hours at room temperature.", "4. Purify the crude product by column chromatography using a suitable solvent system.", "5. Characterize the final product by NMR, IR, and MS spectroscopy." ] } | |

CAS番号 |

2055198-05-3 |

分子式 |

C32H42N4O10S |

分子量 |

674.77 |

IUPAC名 |

Sulfo DBCO-PEG4-amine |

InChI |

InChI=1S/C32H42N4O10S/c33-13-16-44-18-20-46-22-21-45-19-17-43-15-12-30(37)35-23-29(47(40,41)42)32(39)34-14-11-31(38)36-24-27-7-2-1-5-25(27)9-10-26-6-3-4-8-28(26)36/h1-8,29H,11-24,33H2,(H,34,39)(H,35,37)(H,40,41,42) |

InChIキー |

STVKRTXHJIWDHK-UHFFFAOYSA-N |

SMILES |

O=C(CCNC(C(S(=O)(O)=O)CNC(CCOCCOCCOCCOCCN)=O)=O)N1CC2=C(C=CC=C2)C#CC3=C1C=CC=C3 |

外観 |

Solid powder |

純度 |

>95% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in H2O |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Sulfo DBCO-PEG4-amine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-[(3,4-Dichlorobenzoyl)amino]ethyl]-N-hydroxy-3-isoxazolecarboxamide](/img/structure/B611004.png)

![3-[4-[(7-Hydroxy-2-oxo-3-phenylchromen-4-yl)methyl]phenyl]prop-2-enoic acid](/img/structure/B611005.png)